molecular formula C12H7BrN2O B1437524 6-(4-bromophenyl)-2-oxo-1H-pyridine-3-carbonitrile CAS No. 149557-07-3

6-(4-bromophenyl)-2-oxo-1H-pyridine-3-carbonitrile

Cat. No. B1437524
M. Wt: 275.1 g/mol
InChI Key: GKZVRIYDZNJFDF-UHFFFAOYSA-N
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Description

The compound “6-(4-bromophenyl)-2-oxo-1H-pyridine-3-carbonitrile” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 2nd position with an oxo group (=O), at the 3rd position with a carbonitrile group (-C≡N), and at the 6th position with a 4-bromophenyl group, which is a phenyl ring (a six-membered carbon ring, akin to benzene) with a bromine atom at the 4th position .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions under which the reaction is carried out. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, the oxo group, the carbonitrile group, and the 4-bromophenyl group would all contribute to the overall structure. The bromine atom is likely to be a significant factor in the compound’s reactivity due to its size and electronegativity .


Chemical Reactions Analysis

The types of reactions that this compound could undergo would depend on its specific structure. The presence of the oxo group, the carbonitrile group, and the bromine atom on the phenyl ring could each potentially be sites of reactivity. For example, the bromine atom might be replaced in a substitution reaction, or the carbonitrile group might be reduced .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxo and carbonitrile groups could affect its solubility in different solvents, and the bromine atom could affect its density and boiling point .

Scientific Research Applications

Structural Analysis and Molecular Interactions

The compound and its derivatives have been extensively studied for their structural characteristics. For instance, crystal structures and Hirshfeld surface analyses of related pyridine derivatives reveal intricate molecular interactions, such as hydrogen bonding and π interactions, contributing to their stability and reactivity. These interactions are crucial in forming dimers and layer structures, indicating potential applications in materials science and crystal engineering (Naghiyev et al., 2022).

Optical Properties and Materials Science

Some derivatives of the compound have shown significant optical properties. For instance, synthesized pyridine derivatives exhibit unique fluorescence spectra and are influenced by substituents, suggesting their potential use in fluorescent materials and optical sensors. X-ray and spectroscopic analyses have further contributed to understanding their structural and electronic configurations, which are essential in designing optical materials (Cetina et al., 2010).

Antimicrobial and Anticancer Activities

Some synthesized derivatives display antimicrobial and antitumor activities, highlighting their potential in pharmaceutical research and drug development. The structural elucidation of these compounds, backed by spectral data and elemental analysis, forms a foundational step in exploring their biological activities and therapeutic applications (Elewa et al., 2021).

Synthesis of Novel Derivatives

Innovative synthetic approaches have led to the development of novel pyridine and fused pyridine derivatives. These synthetic strategies open pathways for creating diverse chemical entities with potential applications in various scientific fields, ranging from materials science to pharmaceuticals (Al-Issa, 2012).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if it is volatile, it could present an inhalation hazard. The presence of the bromine atom could also potentially make it hazardous, as some organobromine compounds are toxic .

Future Directions

The potential applications and future directions for research on this compound would depend on its properties and reactivity. For example, if it has interesting biological activity, it could be studied further for potential medicinal uses .

properties

IUPAC Name

6-(4-bromophenyl)-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2O/c13-10-4-1-8(2-5-10)11-6-3-9(7-14)12(16)15-11/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZVRIYDZNJFDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C(=O)N2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-bromophenyl)-2-oxo-1H-pyridine-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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